[5-(1,3-Benzodioxol-5-yl)isoxazol-3-yl]methanol
Overview
Description
Molecular Structure Analysis
The molecular structure of “[5-(1,3-Benzodioxol-5-yl)isoxazol-3-yl]methanol” consists of an isoxazole ring attached to a benzodioxole ring via a methanol group. The molecular weight of this compound is 219.19 g/mol.Scientific Research Applications
Results
In related compounds, IC50 values ranged from 328 to 644 nM against certain cancer cell lines, indicating potent anticancer activity. Further studies might include cell cycle arrest and apoptosis induction analysis .
Application 2: Electrochemical Analysis
Methods of Application
Results: The method showed a linear response over a concentration range with a specific limit of detection and quantification, indicating its suitability for analyzing real samples .
Application 3: Synthesis of Derivatives
Results
Application 4: Antibacterial Potential
Methods of Application
Results: Some derivatives have shown high antibacterial activity against different Gram-positive and Gram-negative bacteria, with MIC values in the nanomolar range, indicating their potential as antibacterial agents .
Application 5: Neuropharmacology
Methods of Application
Results: Studies have shown that certain derivatives can bind to these transporters and inhibit monoamine reuptake, suggesting potential applications in the treatment of disorders like depression and anxiety .
Application 6: Drug Discovery and Optimization
Methods of Application
Results: These studies can lead to the identification of compounds with improved efficacy and selectivity for certain biological targets, contributing to the discovery of new drugs.
Application 7: Antitubulin Agents
Results
Some derivatives have shown IC50 values ranging from 328 to 644 nM against selected cancer cell lines, indicating potent anticancer activity. Further studies revealed that certain compounds caused cell cycle arrest and induced apoptosis .
Application 8: COX Inhibitors and Cytotoxic Agents
Results
The most potent compound against COX1 enzyme showed an IC50 of 0.725 µM. Another compound exhibited potent activity against both COX1 and COX2 with IC50 values of 1.12 and 1.3 µM, respectively. The compounds also demonstrated cytotoxic activity against cancer cell lines at higher concentration ranges .
Application 9: Electrochemical Quantification of Phytoestrogens
Methods of Application
Results: The method showed a linear response over a concentration range with a limit of detection and quantification, indicating its suitability for analyzing real samples .
properties
IUPAC Name |
[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO4/c13-5-8-4-10(16-12-8)7-1-2-9-11(3-7)15-6-14-9/h1-4,13H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBUGIOKLFAAOHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CC(=NO3)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[5-(1,3-Benzodioxol-5-yl)isoxazol-3-yl]methanol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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